molecular formula C6H13ClFN B8121115 cis-3-fluorocyclohexan-1-amine hydrochloride CAS No. 2227199-22-4

cis-3-fluorocyclohexan-1-amine hydrochloride

Cat. No.: B8121115
CAS No.: 2227199-22-4
M. Wt: 153.62 g/mol
InChI Key: QKCMJPLQBZUZRS-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Fluorocyclohexan-1-amine hydrochloride: is an organic compound with the molecular formula C6H13ClFN. It is a derivative of cyclohexane, where a fluorine atom is attached to the third carbon and an amine group is attached to the first carbon in the cis configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with cyclohexanone.

    Fluorination: The cyclohexanone undergoes fluorination to introduce the fluorine atom at the third carbon position. This can be achieved using reagents like Selectfluor.

    Amination: The fluorinated cyclohexanone is then subjected to reductive amination to introduce the amine group at the first carbon. This step often involves the use of ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: The industrial production of cis-3-Fluorocyclohexan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Fluorocyclohexan-1-amine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: cis-3-Fluorocyclohexan-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    trans-3-Fluorocyclohexan-1-amine hydrochloride: Differing in the configuration of the fluorine atom.

    cis-4-Fluorocyclohexan-1-amine hydrochloride: Differing in the position of the fluorine atom.

    cis-3-Chlorocyclohexan-1-amine hydrochloride: Differing in the halogen atom.

Uniqueness: cis-3-Fluorocyclohexan-1-amine hydrochloride is unique due to the specific positioning and configuration of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

Cis-3-fluorocyclohexan-1-amine hydrochloride is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various pharmacological contexts.

  • Chemical Formula : C6H12FN·HCl
  • Molecular Weight : 151.62 g/mol
  • Structure : The compound features a cyclohexane ring with a fluorine atom and an amine group, which influences its interaction with biological targets.

This compound's mechanism of action involves its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to other amines suggests potential interactions with neurotransmitter receptors.
  • Antidepressant-like Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonergic pathways.

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A series of derivatives have been synthesized to assess their potency and selectivity, revealing insights into how structural changes affect activity.

CompoundModificationEC50 (μM)Notes
1Parent Compound7.48 ± 1.58Baseline activity
2Fluorine Substitution5.00 ± 0.80Increased potency
3Methyl Group Addition>100Reduced activity

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and oxidative damage, suggesting potential applications in treating neurodegenerative disorders.

Study 2: Antidepressant Activity

In a behavioral study using rodent models, this compound was administered over a period of two weeks. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant agent.

Properties

IUPAC Name

(1S,3R)-3-fluorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCMJPLQBZUZRS-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227199-22-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227199-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.